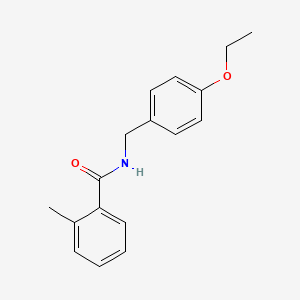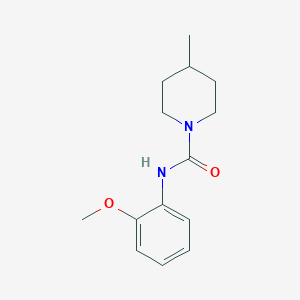![molecular formula C16H27N3O4S B4711581 5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4711581.png)
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide
Übersicht
Beschreibung
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide is a chemical compound that is commonly referred to as DAPT. It is a small molecule that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a critical pathway that plays a role in cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
DAPT has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway plays a role in various biological processes, including cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. DAPT has been shown to have potential therapeutic applications in the treatment of these diseases by inhibiting the Notch signaling pathway.
Wirkmechanismus
DAPT inhibits the Notch signaling pathway by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. DAPT binds to the active site of the γ-secretase complex, preventing the cleavage of the Notch receptor and thereby inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. Inhibition of the Notch signaling pathway by DAPT has been shown to induce apoptosis in cancer cells, reduce amyloid-beta production in Alzheimer's disease, and improve cardiac function in cardiovascular disease. DAPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DAPT has several advantages for lab experiments. It is a small molecule that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to the use of DAPT in lab experiments. DAPT is not specific to the Notch signaling pathway and can inhibit other γ-secretase substrates. It can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DAPT in scientific research. One direction is to develop more specific inhibitors of the Notch signaling pathway that do not have off-target effects. Another direction is to investigate the potential therapeutic applications of DAPT in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of DAPT and its potential side effects.
Eigenschaften
IUPAC Name |
5-[3-(dimethylamino)propylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-12(2)18-16(20)14-11-13(7-8-15(14)23-5)24(21,22)17-9-6-10-19(3)4/h7-8,11-12,17H,6,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZADLMBODJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)

![4-[(6-bromo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4711521.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)
![8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4711527.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide](/img/structure/B4711535.png)
![N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4711543.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4711554.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![1-[2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4711584.png)
![2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4711602.png)
